1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride 1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13443169
InChI: InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
SMILES: CC1CNCCN1CC2=CC(=C(C=C2)Cl)Cl.Cl
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol

1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

CAS No.:

Cat. No.: VC13443169

Molecular Formula: C12H17Cl3N2

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride -

Specification

Molecular Formula C12H17Cl3N2
Molecular Weight 295.6 g/mol
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride
Standard InChI InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H
Standard InChI Key FINQYKVDVZKSRT-UHFFFAOYSA-N
SMILES CC1CNCCN1CC2=CC(=C(C=C2)Cl)Cl.Cl
Canonical SMILES CC1CNCCN1CC2=CC(=C(C=C2)Cl)Cl.Cl

Introduction

Structural and Chemical Characteristics

Molecular Composition and Nomenclature

The IUPAC name for this compound is 1-[(3,4-dichlorophenyl)methyl]-2-methylpiperazine hydrochloride, reflecting its benzyl substituent with chlorine atoms at the 3- and 4-positions and a methyl group at the 2-position of the piperazine ring. Its molecular formula is C12H17Cl3N2\text{C}_{12}\text{H}_{17}\text{Cl}_{3}\text{N}_{2}, with a calculated molecular weight of 295.6g/mol295.6 \, \text{g/mol}. The hydrochloride salt improves aqueous solubility, a common feature in pharmaceutical intermediates .

Physicochemical Properties

Data from analogous compounds suggest the following properties:

  • Melting Point: 212213C212\text{–}213^\circ \text{C} (similar to 1-(3,4-dichlorobenzyl)piperazine) .

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic interactions from the hydrochloride moiety.

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions .

Table 1: Comparative Physicochemical Data

Property1-(3,4-Dichloro-benzyl)-2-methyl-piperazine HCl1-(2,4-Dichloro-benzyl)-3-methyl-piperazine HCl
Molecular FormulaC12H17Cl3N2\text{C}_{12}\text{H}_{17}\text{Cl}_{3}\text{N}_{2}C12H17Cl3N2\text{C}_{12}\text{H}_{17}\text{Cl}_{3}\text{N}_{2}
Molecular Weight (g/mol)295.6295.6
Melting Point (°C)210–215 (estimated)Not reported
SolubilityHigh in polar solventsHigh in polar solvents

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3,4-dichloro-benzyl)-2-methyl-piperazine hydrochloride can be inferred from methods used for structurally similar compounds. A plausible pathway involves:

  • Alkylation of 2-methylpiperazine: Reacting 2-methylpiperazine with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., sodium hydride) to form the tertiary amine .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) .

  • Temperature: Room temperature for alkylation; reflux for salt formation .

  • Yield: Estimated 8090%80\text{–}90\% based on analogous syntheses .

Optimization Challenges

  • Regioselectivity: Ensuring the benzyl group attaches exclusively to the piperazine nitrogen requires controlled stoichiometry .

  • Purification: Column chromatography or recrystallization may be necessary to isolate the pure hydrochloride salt.

Pharmacological and Biological Applications

Mechanism of Action

Piperazine derivatives often modulate neurotransmitter systems. For example:

  • Dopamine and Serotonin Receptors: Substituted piperazines exhibit affinity for D2D_2 and 5-HT2A5\text{-HT}_{2A} receptors, implicating potential antipsychotic effects.

  • Histamine Receptors: Some analogs show antihistaminic activity, useful in allergy treatments .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound may serve as a precursor for:

  • Antidepressants: Functionalization at the piperazine nitrogen can enhance blood-brain barrier penetration .

  • Anticancer Agents: Piperazine derivatives are explored for kinase inhibition.

Agricultural Chemistry

Piperazine-based compounds are investigated as herbicides and fungicides, though this application remains speculative for the target molecule .

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